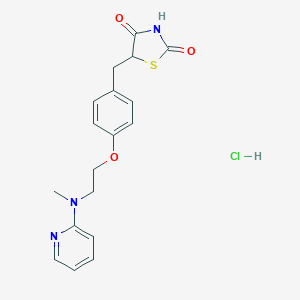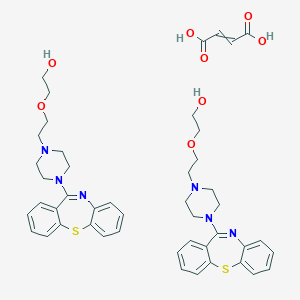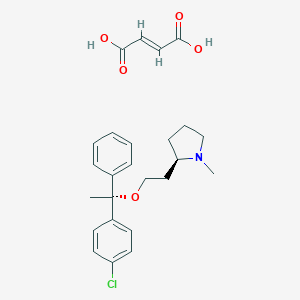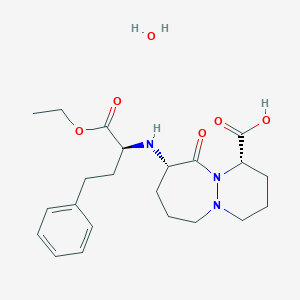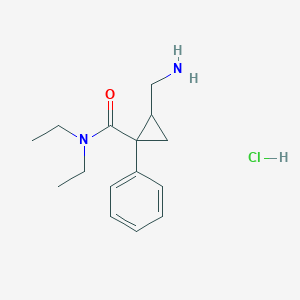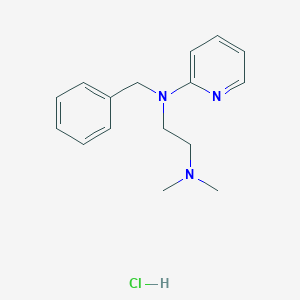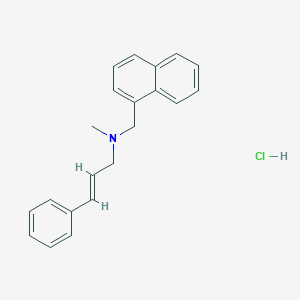
Naftifine hydrochloride
描述
苯并[d]噻唑-2(3H)-硫酮是一种杂环化合物,其特征在于苯环与噻唑环融合,在 2 位有一个硫酮基团。该化合物由于其在有机合成、药物化学和材料科学等各个领域的广泛应用而受到广泛关注。
作用机制
苯并[d]噻唑-2(3H)-硫酮的作用机制涉及其与酶和受体等分子靶标的相互作用。它可以通过与活性位点结合或与必需辅助因子相互作用来抑制酶活性。 在癌症研究中,它已被证明会干扰细胞信号通路,导致癌细胞凋亡(程序性细胞死亡) .
生化分析
Biochemical Properties
Naftifine hydrochloride interacts with various enzymes and proteins in biochemical reactions. It interferes with sterol biosynthesis by inhibiting the enzyme squalene 2,3-epoxidase . This inhibition results in decreased amounts of sterols, especially ergosterol, and a corresponding accumulation of squalene in the cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression. The inhibition of sterol biosynthesis impacts cellular metabolism, leading to an accumulation of squalene in the cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. This inhibition of enzyme activity results in decreased amounts of sterols, especially ergosterol, and a corresponding accumulation of squalene in the cells .
Metabolic Pathways
This compound is involved in the metabolic pathway of sterol biosynthesis. It interacts with the enzyme squalene 2,3-epoxidase, leading to decreased amounts of sterols and a corresponding accumulation of squalene in the cells .
准备方法
合成路线和反应条件: 苯并[d]噻唑-2(3H)-硫酮可以通过多种方法合成。一种常见的方法是将 2-氨基苯硫酚与二硫化碳 (CS₂) 在碱存在下反应,然后进行环化。 另一种方法包括在二甲基亚砜 (DMSO) 存在下,N,N-二取代芳基肼与 CS₂ 在受控温度下进行的分子间 [3 + 2] 环化 .
工业生产方法: 苯并[d]噻唑-2(3H)-硫酮的工业生产通常涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。该过程通常包括使用连续流动反应器来维持一致的反应条件并提高效率。
化学反应分析
反应类型: 苯并[d]噻唑-2(3H)-硫酮会发生各种化学反应,包括:
氧化: 它可以被氧化形成亚砜或砜。
还原: 还原反应可以将其转化为相应的硫醇。
取代: 亲电和亲核取代反应可能发生在苯环或噻唑环上。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢 (H₂O₂) 和间氯过氧苯甲酸 (m-CPBA)。
还原: 使用锂铝氢化物 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
取代: 在各种条件下使用卤素、卤代烷烃和亲核试剂(例如胺、硫醇)等试剂。
主要产物:
氧化: 亚砜和砜。
还原: 硫醇。
取代: 取代的苯并[d]噻唑衍生物。
科学研究应用
苯并[d]噻唑-2(3H)-硫酮在科学研究中具有广泛的应用:
化学: 用作有机合成中的构建模块,用于制备更复杂的分子。
生物学: 具有抗菌和抗真菌活性,使其在开发新型抗生素方面具有用途。
医学: 由于其能够抑制参与癌细胞增殖的某些酶和途径,因此正在研究其潜在的抗癌活性。
相似化合物的比较
苯并[d]噻唑-2(3H)-硫酮可以与其他噻唑衍生物进行比较,例如苯并[d]噻唑-2(3H)-酮和 2-巯基苯并噻唑。虽然这些化合物具有类似的核心结构,但苯并[d]噻唑-2(3H)-硫酮由于其硫酮基团而具有独特性,这赋予了其独特的化学反应性和生物活性。 例如,苯并[d]噻唑-2(3H)-酮更容易氧化,而 2-巯基苯并噻唑则被广泛用作橡胶工业中的硫化促进剂 .
结论
苯并[d]噻唑-2(3H)-硫酮是一种用途广泛的化合物,在各个领域都有重要的应用。其独特的化学性质和生物活性使其成为学术和工业研究中的宝贵研究对象。
如果您有任何具体问题或需要更多详细信息,请随时询问!
属性
IUPAC Name |
(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUNPKFOFGZHRT-YGCVIUNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045496 | |
| Record name | Naftifine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65473-14-5 | |
| Record name | Naftifine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65473-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naftifine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065473145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAFTIFINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naftifine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-N-Cinnamyl-N-methyl-1-naphthalenemethyl-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAFTIFINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25UR9N9041 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


